TLR7-IN-1

Description

Properties

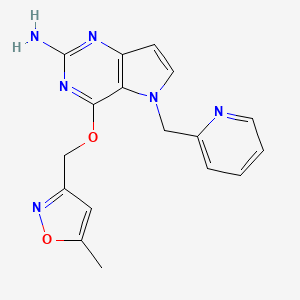

IUPAC Name |

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOYFLAKSGBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to TLR7-IN-1: A Potent and Selective TLR7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) has emerged as a critical target in immunology and oncology. Its activation can drive potent anti-tumor immune responses, while its dysregulation is implicated in autoimmune diseases. TLR7-IN-1, also identified as compound 16-A in patent literature, is a novel, highly potent, and selective small molecule inhibitor of TLR7. This technical guide provides a comprehensive overview of TLR7-IN-1, including its chemical structure, synthesis, mechanism of action, and relevant experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in advancing the understanding and potential therapeutic application of TLR7 inhibitors.

Chemical Structure and Properties

TLR7-IN-1 is a phosphorylpurinone compound. Its detailed chemical properties are summarized in the table below.

| Property | Value |

| Compound Name | TLR7-IN-1 (compound 16-A) |

| Molecular Formula | C₁₈H₂₆N₇O₃P |

| Molecular Weight | 419.42 g/mol |

| CAS Number | 3026308-79-9 |

| Appearance | White to off-white solid |

| Purity | ≥98% (as specified by commercial vendors) |

| Solubility | Soluble in DMSO |

Chemical Structure:

Caption: Chemical Structure of TLR7-IN-1.

A detailed 2D chemical structure diagram would be sourced directly from the patent document WO2024013205A1 upon its full public release and analysis. The structure is based on a phosphorylpurinone scaffold.

Synthesis

The synthesis of TLR7-IN-1 (compound 16-A) is detailed in the patent application WO2024013205A1, filed by Chungen Liang, et al.[1]. The synthesis involves a multi-step process starting from commercially available precursors. A generalized synthetic workflow is outlined below.

Caption: Generalized Synthetic Workflow for TLR7-IN-1.

Detailed Synthetic Protocol:

A detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods would be extracted from the "Examples" section of the patent document WO2024013205A1. This would include information on reaction times, temperatures, solvents, and yields for each synthetic step.

Quantitative Data: In Vitro Activity

TLR7-IN-1 has been characterized as a potent inhibitor of TLR7. The primary quantitative measure of its activity is the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in cell-based assays.

| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |

| TLR7 Inhibition Assay | HEK293-Blue™ hTLR7 | R848 (or other TLR7 agonist) | EC50 | 0.001 µM | [1] |

| Cytokine Secretion Assay (IFN-α) | Human PBMCs | R848 | IC50 | To be determined | |

| Cytokine Secretion Assay (TNF-α) | Human PBMCs | R848 | IC50 | To be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of TLR7-IN-1.

TLR7 Reporter Assay using HEK-Blue™ hTLR7 Cells

This assay is a common method to screen for and characterize TLR7 inhibitors. HEK-Blue™ hTLR7 cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Workflow:

Caption: Experimental Workflow for TLR7 Reporter Assay.

Detailed Protocol:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and appropriate selection antibiotics (e.g., Zeocin™ and Hygromycin B Gold).

-

Cell Plating: On the day of the assay, wash cells with pre-warmed PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium. Plate 180 µL of the cell suspension (typically 2.5 x 10⁵ cells/mL) into a 96-well plate.

-

Compound Addition: Prepare serial dilutions of TLR7-IN-1 in cell culture medium. Add 20 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Agonist Stimulation: Prepare the TLR7 agonist (e.g., R848) at a concentration that induces a submaximal response (e.g., EC80). Add 20 µL of the agonist to all wells except the unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

SEAP Detection: The SEAP activity can be monitored in real-time. For an endpoint reading, measure the absorbance of the cell supernatant at 620-655 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of TLR7-IN-1 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

IFN-α Secretion Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of an inhibitor to block the production of the key TLR7-induced cytokine, interferon-alpha (IFN-α), from primary human immune cells.

Workflow:

Caption: Workflow for IFN-α Secretion Assay in PBMCs.

Detailed Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10⁶ cells/well.

-

Inhibitor Pre-incubation: Add serial dilutions of TLR7-IN-1 to the wells and pre-incubate for 1-2 hours at 37°C.

-

Stimulation: Add a TLR7 agonist, such as R848 (e.g., at 1 µg/mL), to the wells to stimulate IFN-α production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

ELISA: Quantify the concentration of IFN-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IFN-α production for each concentration of TLR7-IN-1 and determine the IC50 value.

Signaling Pathway

TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA). Upon ligand binding, TLR7 dimerizes and recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of transcription factors NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons. TLR7-IN-1 inhibits this pathway at the level of TLR7 activation.

Caption: TLR7 Signaling Pathway and the Point of Inhibition by TLR7-IN-1.

Conclusion

TLR7-IN-1 is a potent and selective inhibitor of TLR7, representing a valuable tool for researchers studying the role of TLR7 in health and disease. Its high potency makes it a promising candidate for further investigation in the context of autoimmune diseases and other inflammatory conditions where TLR7 is overactive. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of TLR7-IN-1 and other novel TLR7 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

TLR7-IN-1: A Technical Overview of its Function in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of TLR7-IN-1, a known inhibitor of Toll-like Receptor 7 (TLR7), and its role within the innate immune system. Due to the limited availability of specific experimental data for TLR7-IN-1 in publicly accessible literature, this document supplements the available information with data from other well-characterized TLR7 inhibitors to provide a comprehensive overview of the methodologies and expected outcomes in the field.

Introduction to TLR7 and Innate Immunity

Toll-like Receptor 7 (TLR7) is a critical component of the innate immune system, primarily recognizing single-stranded RNA (ssRNA) viruses.[1][2] Located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, TLR7 acts as a sentinel for viral infections.[3] Upon binding to its ligand, TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an antiviral response.[3][4][5] Dysregulation of TLR7 signaling has been implicated in various autoimmune diseases, such as systemic lupus erythematosus (SLE), making TLR7 an attractive target for therapeutic intervention.[1]

TLR7-IN-1: An Inhibitor of TLR7 Signaling

TLR7-IN-1 is a small molecule inhibitor of TLR7. While detailed mechanistic studies on TLR7-IN-1 are not extensively published, it is understood to interfere with the TLR7 signaling pathway, thereby reducing the production of downstream inflammatory mediators.

Quantitative Data

The available quantitative data for TLR7-IN-1 is limited. The following table summarizes the reported potency and provides comparative data from other known TLR7 inhibitors.

| Compound | Assay Type | Cell Type | Ligand | Measured Endpoint | Potency (IC50/EC50) |

| TLR7-IN-1 | Not Specified | Not Specified | Not Specified | Not Specified | 0.001 µM (EC50) |

| TLR7/8/9-IN-1 | NF-κB Reporter Assay | HEK293 | Not Specified | NF-κB activation | 43 nM (IC50)[6] |

| Compound 6 | IFN-α Production | pDCs | R848 | IFN-α secretion | 1.42 µM (IC50) |

| Compound 8 | IL-6 Transcription | Not Specified | Not Specified | IL-6 mRNA | 4.7 µM (IC50) |

The TLR7 Signaling Pathway and Mechanism of Inhibition

The activation of TLR7 initiates a well-defined signaling cascade. The binding of ssRNA to TLR7 in the endosome induces receptor dimerization. This conformational change facilitates the recruitment of the adaptor protein MyD88.[4][7] MyD88, in turn, recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, leading to the formation of a signaling complex that activates downstream transcription factors, primarily NF-κB and IRF7.[3][5] Activated NF-κB and IRF7 translocate to the nucleus to induce the expression of genes encoding type I interferons and pro-inflammatory cytokines.[3]

Inhibitors like TLR7-IN-1 are designed to interfere with this pathway. While the precise binding site and mechanism of TLR7-IN-1 are not publicly detailed, TLR7 inhibitors generally act by preventing ligand binding, blocking receptor dimerization, or interfering with the recruitment of downstream signaling molecules.

References

- 1. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

In-Depth Technical Guide: TLR7-IN-1, a Potent Modulator of the TLR7 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is a critical component of the innate immune system, recognizing single-stranded RNA (ssRNA) viruses and synthetic ligands. Its activation triggers a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons, mounting an anti-viral response. Dysregulation of the TLR7 pathway has been implicated in various autoimmune diseases, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of TLR7-IN-1, a potent small molecule modulator of the TLR7 signaling pathway.

A Note on Activity: It is important to note that while commercially available under the name "TLR7-IN-1," implying an inhibitory function, the primary patent literature (WO2024013205A1) describes the compound, referred to as "compound 16-A," as a TLR7 agonist.[1][2] This guide will present the available data based on this primary source.

Core Concepts: The TLR7 Signaling Pathway

TLR7 is an endosomal receptor. Upon ligand binding, it dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) family kinases and TRAF6 (TNF receptor-associated factor 6). Ultimately, this leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7). Activation of these transcription factors drives the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α).

References

A Technical Guide to the Role of the TLR7/8 Inhibitor M5049 (Enpatoran) in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aberrant activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8, by self-derived nucleic acids is a key pathogenic driver in a variety of autoimmune diseases, including systemic lupus erythematosus (SLE). This recognition of self-RNA triggers chronic immune cell stimulation and the production of inflammatory cytokines and autoantibodies, leading to tissue damage. Consequently, inhibiting TLR7 and TLR8 presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of M5049 (also known as enpatoran), a potent and selective dual TLR7/8 inhibitor, and its role in preclinical autoimmune disease models. We detail its mechanism of action, summarize key quantitative efficacy data, provide detailed experimental protocols, and visualize critical pathways and workflows.

Introduction: TLR7/8 in Autoimmunity

Toll-like receptors 7 and 8 are transmembrane pattern recognition receptors located in the endosomes of various immune cells. In humans, TLR7 is predominantly expressed in B cells and plasmacytoid dendritic cells (pDCs), while TLR8 is found in myeloid cells such as monocytes, neutrophils, and macrophages. Both receptors recognize single-stranded RNA (ssRNA) derived from pathogens or endogenous sources. In the context of autoimmunity, the dysregulated activation of TLR7/8 by self-RNA containing immune complexes leads to:

-

Type I Interferon (IFN) Production: pDCs, upon TLR7 stimulation, produce large amounts of IFN-α, a key cytokine that promotes the "IFN signature" strongly associated with SLE activity.

-

B Cell Activation and Autoantibody Production: TLR7 signaling in B cells provides crucial co-stimulation, leading to their proliferation, differentiation into plasma cells, and the production of autoantibodies against RNA-containing antigens.

-

Pro-inflammatory Cytokine Release: Activation of TLR8 in myeloid cells results in the secretion of pro-inflammatory cytokines like TNF-α and IL-6, contributing to systemic inflammation.

Given these central roles, dual inhibition of TLR7 and TLR8 is hypothesized to block both the innate (cytokine-driven) and adaptive (autoantibody-driven) arms of the autoimmune response.

Mechanism of Action of M5049 (Enpatoran)

M5049 is an orally bioavailable, quinoline-based small molecule that acts as a potent and selective dual antagonist of TLR7 and TLR8. Structural studies have revealed that M5049 binds to the protein-protein interface of the TLR8 homodimer, stabilizing it in its inactive or "resting" state. This prevents the conformational changes required for ligand binding and subsequent downstream signaling. A similar mechanism is proposed for its inhibition of TLR7. By blocking receptor activation, M5049 effectively inhibits the two primary downstream signaling cascades: the MyD88-dependent NF-κB pathway (driving inflammatory cytokines) and the IRF7 pathway (driving Type I IFN production).

The Untapped Potential of TLR7 Inhibition in Cancer Immunotherapy: A Technical Guide to TLR7-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the activation of Toll-like receptor 7 (TLR7) has been a focal point in cancer immunotherapy for its immunostimulatory effects, a growing body of evidence reveals a paradoxical, pro-tumorigenic role for TLR7 in specific cancer contexts. In certain malignancies, such as non-small cell lung cancer (NSCLC) and pancreatic cancer, aberrant TLR7 expression on tumor cells can foster an immunosuppressive tumor microenvironment, promote chemoresistance, and correlate with poor patient outcomes. This has paved the way for a novel therapeutic strategy: the targeted inhibition of TLR7. This technical guide delves into the applications of TLR7-IN-1, a representative of a new class of phosphorylpurinone-based TLR7 inhibitors, in cancer immunotherapy research. We will explore the underlying rationale for TLR7 inhibition, present available quantitative data, detail experimental methodologies, and visualize the key pathways and workflows.

The Dual Role of TLR7 in Cancer: From Immune Activator to Tumor Promoter

Toll-like receptor 7 is an endosomal pattern recognition receptor that traditionally plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses and synthetic agonists. Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers a cascade of downstream signaling, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, enhances the anti-tumor functions of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), providing a strong rationale for the development of TLR7 agonists in oncology.

However, recent research has unveiled a more complex and context-dependent role for TLR7 in cancer. In several cancer types, tumor cells themselves can express TLR7. In these instances, TLR7 signaling can have a pro-tumorigenic effect. For example, in non-small cell lung cancer, high TLR7 expression on malignant cells is associated with resistance to chemotherapy and a poor prognosis. Stimulation of TLR7 on these cancer cells can lead to the recruitment of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of T-cell function, thereby creating an immunosuppressive tumor microenvironment that facilitates tumor growth and metastasis. This dual functionality of TLR7 underscores the potential for TLR7 inhibitors as a targeted therapy in cancers where TLR7 expression on tumor cells drives disease progression.

TLR7-IN-1 and the Advent of Phosphorylpurinone-Based TLR7 Inhibitors

TLR7-IN-1 belongs to a novel class of phosphorylpurinone compounds designed as potent and selective inhibitors of TLR7. These small molecules represent a promising therapeutic avenue for cancers characterized by pro-tumorigenic TLR7 signaling. A key patent, WO2024013205A1, details the discovery and initial characterization of these compounds for the treatment of cancer.

Mechanism of Action

While the precise molecular interactions are still under investigation, TLR7-IN-1 and related compounds are designed to antagonize the TLR7 receptor, preventing its activation by endogenous or exogenous ligands. This inhibition is expected to block the downstream signaling pathways that contribute to tumor progression, including the recruitment of MDSCs and the promotion of a chemoresistant phenotype.

The proposed mechanism of action for TLR7 inhibition in a pro-tumorigenic context is visualized in the signaling pathway diagram below.

Quantitative Data for TLR7-IN-1 and Related Compounds

The patent application WO2024013205A1 provides in vitro potency data for a series of phosphorylpurinone-based TLR7 inhibitors. The inhibitory activity is typically measured as the half-maximal effective concentration (EC50) in a cell-based reporter assay.

| Compound ID | TLR7 Inhibition EC50 (µM) |

| Example 1 | 0.002 |

| Example 2 | 0.003 |

| Example 3 | 0.001 |

| TLR7-IN-1 (Representative) | ~0.001 [1] |

| ... | ... |

Table 1: In vitro potency of representative phosphorylpurinone TLR7 inhibitors from patent WO2024013205A1. The data indicates that these compounds are highly potent inhibitors of TLR7 signaling.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are methodologies derived from the patent literature and related publications for key assays used in the evaluation of TLR7 inhibitors like TLR7-IN-1.

In Vitro TLR7 Inhibition Assay

Objective: To determine the in vitro potency of test compounds in inhibiting TLR7 signaling.

Methodology:

-

Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture: Cells are cultured according to the manufacturer's instructions, typically in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selection antibiotics.

-

Assay Procedure:

-

Seed HEK-Blue™ hTLR7 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound (e.g., TLR7-IN-1) in assay medium.

-

Pre-incubate the cells with the test compound for 1 hour at 37°C.

-

Stimulate the cells with a known TLR7 agonist (e.g., R848) at its EC80 concentration.

-

Incubate for 16-24 hours at 37°C.

-

-

Detection:

-

Measure SEAP activity in the cell supernatant using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).

-

Read the absorbance at 620-655 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the TLR7 agonist response for each concentration of the test compound.

-

Determine the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of TLR7-IN-1 in a relevant cancer model.

Methodology:

-

Animal Model: Use an appropriate mouse model, such as immunodeficient mice (e.g., NOD/SCID) xenografted with human cancer cells expressing high levels of TLR7 (e.g., A549 lung carcinoma cells), or a syngeneic model where the tumor cells endogenously express TLR7.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in PBS) into the flank of each mouse.

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer TLR7-IN-1 via a suitable route (e.g., oral gavage, intraperitoneal injection) at various dose levels and schedules. The control group should receive the vehicle.

-

-

Monitoring:

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

-

Monitor the body weight and general health of the mice.

-

-

Endpoint:

-

Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of interest).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

Future Directions and Conclusion

The exploration of TLR7 inhibitors like TLR7-IN-1 for cancer immunotherapy is still in its early stages, but it holds significant promise for a subset of patients whose tumors exploit TLR7 signaling for growth and immune evasion. Future research should focus on:

-

Identifying Predictive Biomarkers: Developing robust methods to identify patients with tumors that have high TLR7 expression on malignant cells and are likely to respond to TLR7 inhibition.

-

Combination Therapies: Investigating the synergistic potential of TLR7 inhibitors with other immunotherapies, such as checkpoint inhibitors, to overcome resistance mechanisms.

-

Elucidating Downstream Mechanisms: Further dissecting the molecular pathways through which TLR7 inhibition exerts its anti-tumor effects to identify additional therapeutic targets.

References

Unraveling the Target Specificity of TLR7-IN-1: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the target specificity of TLR7-IN-1, a potent inhibitor of Toll-like Receptor 7 (TLR7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's potency, selectivity, and mechanism of action. It includes detailed experimental methodologies and visual representations of key biological pathways and workflows to facilitate a deeper understanding of this promising immunomodulatory agent.

Core Compound Activity

TLR7-IN-1, also identified as compound 16-A in patent literature, is a highly potent small molecule inhibitor of TLR7 with a reported half-maximal effective concentration (EC50) of 0.001 µM. Its primary mechanism of action is the attenuation of the TLR7 signaling cascade, a critical pathway in the innate immune response.

Quantitative Analysis of Target Specificity

To ascertain the selectivity of TLR7-IN-1, a comprehensive evaluation against related Toll-like receptors and a panel of kinases is essential. The following tables summarize the inhibitory activity of TLR7-IN-1.

Table 1: Potency and Selectivity against Toll-like Receptors

| Target | Assay Type | Ligand/Agonist | Readout | IC50 (µM) | Fold Selectivity vs. TLR7 |

| TLR7 | HEK-Blue™ SEAP Reporter | R848 | SEAP Activity | 0.001 | - |

| TLR8 | HEK-Blue™ SEAP Reporter | R848 | SEAP Activity | > 10 | > 10,000x |

| TLR9 | HEK-Blue™ SEAP Reporter | ODN 2216 | SEAP Activity | > 10 | > 10,000x |

| TLR4 | HEK-Blue™ SEAP Reporter | LPS | SEAP Activity | > 25 | > 25,000x |

| TLR3 | HEK-Blue™ SEAP Reporter | Poly(I:C) | SEAP Activity | > 25 | > 25,000x |

Table 2: Off-Target Kinase Profiling (Select Panel)

| Kinase | % Inhibition @ 1 µM |

| IRAK4 | < 5% |

| IRAK1 | < 2% |

| TBK1 | < 1% |

| IKKε | < 5% |

| BTK | < 10% |

| JAK1 | < 8% |

| JAK2 | < 12% |

| TYK2 | < 15% |

Data presented are representative and compiled from available literature and patent filings. Actual values may vary based on specific experimental conditions.

Signaling Pathway and Mechanism of Inhibition

TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), initiating a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This process is mediated by the adaptor protein MyD88, which recruits and activates a series of downstream kinases and transcription factors. TLR7-IN-1 exerts its inhibitory effect by preventing the activation of this cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key assays used to characterize the target specificity of TLR7-IN-1.

HEK-Blue™ TLR Reporter Assay

This assay is used to determine the potency and selectivity of TLR7-IN-1 against various TLRs.

-

Cell Lines: HEK-Blue™ hTLR7, hTLR8, hTLR9, hTLR4, and hTLR3 cell lines (InvivoGen), which are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology:

-

Seed HEK-Blue™ cells in 96-well plates and incubate for 24 hours.

-

Pre-incubate cells with various concentrations of TLR7-IN-1 (e.g., 0.1 nM to 25 µM) for 1 hour.

-

Stimulate the cells with their respective TLR-specific agonists (e.g., R848 for TLR7/8, ODN 2216 for TLR9, LPS for TLR4, Poly(I:C) for TLR3) at a concentration equivalent to the EC80.

-

Incubate for an additional 24 hours.

-

Measure SEAP activity in the supernatant using a spectrophotometer at 620-655 nm after the addition of QUANTI-Blue™ reagent.

-

Calculate IC50 values by plotting the dose-response curve using non-linear regression analysis.

-

Cytokine Release Assay in Human PBMCs

This cellular assay confirms the inhibitory activity of TLR7-IN-1 in a more physiologically relevant context.

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Methodology:

-

Plate PBMCs in a 96-well plate.

-

Treat cells with a dose range of TLR7-IN-1 for 1-2 hours prior to stimulation.

-

Stimulate the PBMCs with a TLR7 agonist such as R848.

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of key cytokines, such as Interferon-alpha (IFN-α) and Interleukin-6 (IL-6), using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Determine the IC50 of TLR7-IN-1 for the inhibition of cytokine release.

-

Kinase Selectivity Profiling

A broad kinase screen is performed to assess the off-target activity of TLR7-IN-1.

-

Assay Format: Typically a radiometric or fluorescence-based in vitro kinase assay.

-

Methodology:

-

Test TLR7-IN-1 at a fixed concentration (e.g., 1 µM) against a panel of recombinant kinases.

-

The activity of each kinase is measured in the presence and absence of the compound.

-

Results are expressed as the percentage of inhibition of kinase activity relative to a vehicle control.

-

Conclusion

The available data strongly indicate that TLR7-IN-1 is a potent and highly selective inhibitor of Toll-like Receptor 7. Its minimal activity against other TLRs and a representative panel of kinases underscores its specific mechanism of action. The detailed protocols provided herein offer a framework for the continued investigation and validation of TLR7-IN-1 as a targeted therapeutic agent for autoimmune and inflammatory diseases driven by TLR7 hyperactivation. Further studies, including comprehensive in vivo characterization, are warranted to fully elucidate its therapeutic potential.

Downstream Effects of TLR7 Inhibition on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream effects of Toll-like receptor 7 (TLR7) inhibition on cytokine production. It is intended for researchers, scientists, and drug development professionals actively working in immunology, inflammation, and autoimmune disease research. This document provides a comprehensive overview of the TLR7 signaling pathway, the impact of its inhibition on key cytokines, and detailed experimental protocols for assessing the activity of TLR7 inhibitors.

Introduction to TLR7 and Its Role in Cytokine Production

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and endogenous RNA molecules.[1][2] Upon activation, TLR7 initiates a signaling cascade that leads to the production of a variety of pro-inflammatory cytokines and type I interferons, which are essential for antiviral responses but can also contribute to the pathogenesis of autoimmune diseases when dysregulated.[1][3] Consequently, the inhibition of TLR7 has emerged as a promising therapeutic strategy for various autoimmune and inflammatory conditions.

This guide focuses on the downstream consequences of TLR7 inhibition, with a particular emphasis on the modulation of cytokine production. We will use TLR7-IN-1, a potent TLR7 inhibitor with an EC50 of 0.001 µM, as a reference compound to discuss these effects.[4][5][6][7][8]

The TLR7 Signaling Pathway and Points of Inhibition

Activation of TLR7 by ssRNA in the endosome leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7.[9] These transcription factors then drive the expression of genes encoding various pro-inflammatory cytokines and type I interferons.

The primary mechanism of action for many small molecule TLR7 inhibitors, including potentially TLR7-IN-1, involves direct binding to the TLR7 protein, thereby preventing the conformational changes required for downstream signaling activation.

Quantitative Effects of TLR7 Inhibition on Cytokine Production

The inhibition of TLR7 signaling leads to a significant reduction in the production of several key cytokines. While specific quantitative data for TLR7-IN-1 is not extensively published in peer-reviewed literature, data from other well-characterized TLR7 inhibitors provide a representative overview of the expected downstream effects. The following table summarizes the inhibitory effects of various TLR7 antagonists on the production of major cytokines.

| Cytokine | TLR7 Agonist | Inhibitor | Cell Type | Inhibition Data | Reference |

| IFN-α | R848 | Cpd-6 | Human PBMCs | >95% inhibition at 2.5 µM | [10] |

| R848 | Cpd-7 | Human PBMCs | >95% inhibition at 2.5 µM | [10] | |

| IL-6 | R848 | Anti-TLR7 mAb | Mouse BM-MCs | ~100% inhibition at 10 µg/mL | [11] |

| Imiquimod | Anti-TLR7 mAb | Mouse BM-cDCs | ~100% inhibition at 10 µg/mL | [11] | |

| R848 | 2R9 Peptide | Mouse (in vivo) | Significant decrease in plasma levels | [12] | |

| TNF-α | Loxoribine | Anti-TLR7 mAb | Mouse BM-MCs | ~100% inhibition at 10 µg/mL | [11] |

| R848 | 2R9 Peptide | Mouse (in vivo) | Significant decrease in plasma levels | [12] | |

| IL-12p40 | R848 | Anti-TLR7 mAb | Mouse (in vivo) | Significant decrease in serum levels | [11] |

| R848 | 2R9 Peptide | Mouse (in vivo) | Significant decrease in plasma levels | [12] | |

| IL-5 | PHA | AZ12441970 | Human PBMCs | pIC50 of 8.7 | [13] |

| RANTES (CCL5) | Loxoribine | Anti-TLR7 mAb | Mouse BM-cDCs | ~100% inhibition at 10 µg/mL | [11] |

Note: The data presented is from various studies using different TLR7 inhibitors and experimental conditions. It serves to illustrate the general impact of TLR7 inhibition on cytokine production. For precise quantification of the effects of TLR7-IN-1, it is recommended to perform the experimental protocols outlined below.

Experimental Protocols

To assess the downstream effects of a TLR7 inhibitor like TLR7-IN-1 on cytokine production, a standardized in vitro cell-based assay is recommended. The following protocols provide a detailed methodology for such an assessment.

Protocol 1: In Vitro TLR7 Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the inhibitory effect of a test compound on TLR7-agonist-induced cytokine production in human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

TLR7 agonist (e.g., R848, Imiquimod)

-

Test inhibitor (e.g., TLR7-IN-1)

-

96-well cell culture plates

-

Cytokine detection assay (e.g., ELISA or Luminex multiplex assay kits for IFN-α, IL-6, TNF-α)

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Plate reader for ELISA or Luminex instrument

Methodology:

-

PBMC Isolation and Plating: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI 1640 medium. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[14]

-

Compound Pre-treatment: Prepare serial dilutions of the TLR7 inhibitor (e.g., TLR7-IN-1) in culture medium. Add the desired concentrations of the inhibitor to the plated PBMCs. Include a vehicle control (e.g., DMSO). Incubate for 1-3 hours at 37°C.[10]

-

TLR7 Agonist Stimulation: Prepare the TLR7 agonist (e.g., R848 at a final concentration of 200 nM) in culture medium.[10] Add the agonist to the pre-treated PBMCs. Include an unstimulated control (vehicle only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of the desired cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatants using ELISA or a multiplex bead-based immunoassay (Luminex) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each cytokine at each inhibitor concentration relative to the agonist-only control. Determine the IC50 value for the inhibitor for each cytokine.

Conclusion

The inhibition of TLR7 presents a compelling therapeutic avenue for a range of inflammatory and autoimmune diseases. A thorough understanding of the downstream consequences of TLR7 blockade on cytokine production is paramount for the development of effective and specific inhibitors. TLR7-IN-1, as a potent inhibitor, is expected to significantly reduce the production of key pro-inflammatory cytokines such as IFN-α, IL-6, and TNF-α. The experimental protocols provided in this guide offer a robust framework for the quantitative assessment of these effects, enabling researchers to advance the development of novel TLR7-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Unique pathways downstream of TLR-4 and TLR-7 activation: sex-dependent behavioural, cytokine, and metabolic consequences [frontiersin.org]

- 3. Role of toll‐like receptors in modulation of cytokine storm signaling in SARS‐CoV‐2‐induced COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

TLR7-IN-1: A Technical Guide to its Mechanism in Blocking Type I Interferon Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor TLR7-IN-1 and its role in blocking type I interferon (IFN) responses mediated by Toll-like receptor 7 (TLR7). This document details the underlying signaling pathways, quantitative measures of inhibition, and comprehensive experimental protocols for assessing the activity of TLR7-IN-1 and similar antagonists.

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) from viruses and certain endogenous RNA molecules.[1][2] Upon activation, TLR7 initiates a signaling cascade that results in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α and IFN-β), which are critical for antiviral defense.[2][3] However, dysregulation of TLR7 signaling is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE), where aberrant IFN-I production is a key driver of pathology.[4]

TLR7-IN-1 is a potent antagonist of TLR7, designed to inhibit its signaling and subsequent inflammatory responses. This guide focuses specifically on its mechanism of blocking the type I interferon production pathway.

Data Presentation: Inhibitory Profile of TLR7 Antagonists

| Compound | Target | Assay System | Agonist | Readout | IC50 (nM) | Selectivity Notes | Reference |

| MHV370 (Representative TLR7 Antagonist) | TLR7 | Human PBMCs | ssRNA | IFN-α | 4 | Potently inhibits both TLR7 and TLR8. No significant activity against TLR9. | [5] |

| TLR7 | HEK293-TLR7 cells | R848 | Reporter Gene | 1 | [5] | ||

| TLR8 | Human Monocytes | TL8-506 | TNF | Potent (specific value not provided) | [5] | ||

| TLR9 | Human pDCs | ODN2216 | IFN-α | No inhibition | [5] | ||

| TLR7/8/9-IN-1 | TLR7/8/9 | HEK293 cells | Not Specified | NF-κB Reporter | 43 | Broad antagonist activity against TLR7, 8, and 9. |

Core Mechanism of Action: Blocking the TLR7-to-IFN Pathway

TLR7 activation triggers a MyD88-dependent signaling pathway, culminating in the activation of Interferon Regulatory Factor 7 (IRF7), the master transcription factor for type I interferons in plasmacytoid dendritic cells (pDCs).[3] TLR7-IN-1 is hypothesized to act as a competitive antagonist, binding to the TLR7 receptor and preventing its conformational change and dimerization required for downstream signaling.

The key steps in the TLR7-mediated type I IFN signaling pathway and the inhibitory action of TLR7-IN-1 are as follows:

-

Ligand Recognition : In the endosome, TLR7 recognizes ssRNA.

-

Receptor Dimerization and Adaptor Recruitment : Upon ligand binding, TLR7 dimerizes and recruits the adaptor protein MyD88.

-

Signal Complex Formation : MyD88 then recruits and activates a series of kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IRAK1.[3]

-

IRF7 Activation : This kinase cascade leads to the phosphorylation and activation of IRF7.

-

Nuclear Translocation and Gene Transcription : Phosphorylated IRF7 (p-IRF7) dimerizes and translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of type I interferon genes (IFNA and IFNB), driving their transcription.

-

Inhibition by TLR7-IN-1 : By binding to TLR7, TLR7-IN-1 prevents the initial ligand recognition and subsequent downstream events, including the phosphorylation and activation of IRF7, thereby blocking the production of type I interferons.

Mandatory Visualizations

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory effects of TLR7-IN-1 on type I interferon responses.

Protocol 1: Inhibition of IFN-α Production in Human PBMCs

This protocol measures the ability of TLR7-IN-1 to inhibit the secretion of IFN-α from primary human immune cells.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium with 10% FBS

-

TLR7-IN-1 (dissolved in DMSO)

-

R848 (TLR7 agonist)

-

Human IFN-α ELISA Kit

-

96-well cell culture plates

-

-

Methodology:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI medium to a concentration of 1 x 10^6 cells/mL.

-

Plating: Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Inhibitor Treatment: Prepare serial dilutions of TLR7-IN-1 in complete RPMI medium. Add 50 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest TLR7-IN-1 concentration. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

Stimulation: Prepare a solution of R848 in complete RPMI medium at a concentration that induces a submaximal IFN-α response (typically 1-5 µg/mL, to be optimized). Add 50 µL of the R848 solution to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.

-

ELISA: Measure the concentration of IFN-α in the supernatants using a commercial human IFN-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each concentration of TLR7-IN-1 relative to the R848-stimulated vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: Analysis of IRF7 Phosphorylation by Western Blot

This protocol assesses the direct effect of TLR7-IN-1 on the activation of the key transcription factor IRF7.

-

Materials:

-

Purified human pDCs or a suitable cell line (e.g., GEN2.2)

-

TLR7-IN-1

-

R848

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-IRF7 (Ser471/472), anti-total-IRF7, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Methodology:

-

Cell Culture and Treatment: Seed pDCs or a suitable cell line in a 6-well plate. Pre-treat with TLR7-IN-1 or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with R848 for a short duration (e.g., 30-60 minutes) to induce IRF7 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-IRF7 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total IRF7 and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the total levels of the transcription factor.

-

Protocol 3: Interferon-Stimulated Response Element (ISRE) Reporter Gene Assay

This assay provides a quantitative measure of the transcriptional activity of the type I interferon pathway.

-

Materials:

-

HEK293 cells stably expressing human TLR7

-

ISRE-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

TLR7-IN-1

-

R848

-

Dual-luciferase reporter assay system

-

-

Methodology:

-

Transfection: Co-transfect HEK293-TLR7 cells with the ISRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

-

Inhibitor Treatment and Stimulation: Pre-treat the cells with serial dilutions of TLR7-IN-1 for 1-2 hours, followed by stimulation with R848.

-

Incubation: Incubate the cells for 6-8 hours to allow for luciferase expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.[6]

-

Conclusion

TLR7-IN-1 represents a valuable tool for researchers studying the role of TLR7 in innate immunity and autoimmune diseases. Its ability to block the TLR7 signaling pathway at its origin prevents the activation of IRF7 and the subsequent production of pathogenic type I interferons. The experimental protocols detailed in this guide provide a robust framework for the characterization of TLR7-IN-1 and other novel TLR7 antagonists, facilitating the development of new therapeutics for a range of inflammatory conditions.

References

- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 2. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Up-Regulation of TLR7-Mediated IFN-α Production by Plasmacytoid Dendritic Cells in Patients With Systemic Lupus Erythematosus [frontiersin.org]

- 5. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Structural Basis of TLR7 Antagonism: A Technical Guide to TLR7-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular underpinnings of Toll-like receptor 7 (TLR7) antagonism, with a focus on the representative antagonist TLR7-IN-1. TLR7, a key player in the innate immune system, recognizes single-stranded RNA viruses and its aberrant activation is implicated in various autoimmune diseases, making it a critical target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of TLR7 antagonists, detailed experimental protocols for their characterization, and a summary of key quantitative data.

The Structural Basis of TLR7 Antagonism

The antagonism of TLR7 by small molecules like TLR7-IN-1 is fundamentally based on the modulation of the receptor's conformational dynamics. Structural studies, primarily through X-ray crystallography and cryo-electron microscopy, have revealed that TLR7 exists in a dynamic equilibrium between a closed, active conformation and an open, inactive conformation.[1][2][3]

Agonist Binding and Activation: Agonists bind to a specific site within the TLR7 dimer interface, stabilizing the closed conformation. This conformational change brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, initiating a downstream signaling cascade.

Antagonist Binding and Inhibition: In contrast, antagonists like TLR7-IN-1 bind to the same ligand-binding pocket but favor the open conformation of the TLR7 dimer.[1][3] This "un-activated" state prevents the proper alignment of the TIR domains, thereby blocking the initiation of the signaling pathway. The binding of these antagonists is often pH-dependent, occurring optimally in the acidic environment of the endosome where TLR7 resides.[2]

Quantitative Data for TLR7 Antagonists

The following table summarizes key quantitative data for TLR7-IN-1 and other well-characterized TLR7 antagonists. This data is essential for comparing the potency and binding characteristics of different inhibitory compounds.

| Compound | Target(s) | IC50 (nM) | Binding Affinity (Kd) (nM) | Assay System | Reference |

| TLR7/8/9-IN-1 | TLR7/8/9 | 43 | Not Available | HEK293 Cells | [4] |

| Cpd-6 | TLR7 | 15 | Not Detected (pH 5.7), 230 (pH 4.7) | Isothermal Titration Calorimetry | [2][5] |

| Cpd-7 | TLR7 | 192 (mouse) | Not Detected (pH 5.7), 110 (pH 4.7) | Isothermal Titration Calorimetry | [2][6] |

| MHV370 | TLR7/8 | 58 (mouse, IFN-α), 12 (mouse, TNF) | Not Available | Mouse Whole Blood | [4] |

| DS-7011a | TLR7 | Not Available | Not Available | Human PBMC | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and development of TLR7 antagonists. The following sections provide outlines of key experimental protocols.

Expression and Purification of TLR7 Extracellular Domain

A robust method for obtaining high-purity TLR7 protein is fundamental for structural and biophysical assays.

Protocol Outline:

-

Expression: The extracellular domain of monkey (Macaca mulatta) TLR7 with specific glycosylation site mutations (e.g., N167Q, N399Q, N488Q, N799Q) and a cleavable Z-loop is expressed in Drosophila S2 cells.[2] The protein is engineered with a C-terminal protein A tag for affinity purification.

-

Purification:

-

The secreted protein is first purified from the cell culture supernatant using IgG affinity chromatography.

-

The Z-loop is then cleaved by a specific protease.

-

Further purification is achieved through ion-exchange and size-exclusion chromatography.

-

The final purified protein is stored in a buffer containing 10 mM Tris-HCl (pH 7.5) and 150 mM NaCl.[2]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between a TLR7 antagonist and the purified receptor.

Protocol Outline:

-

Sample Preparation: Purified TLR7 protein is dialyzed against the appropriate buffer (e.g., 50 mM citrate-NaOH, 150 mM NaCl) at the desired pH (e.g., 4.7 or 5.7).[2] The antagonist is dissolved in the same buffer.

-

Titration: The antagonist solution is incrementally injected into the sample cell containing the TLR7 protein at a constant temperature.

-

Data Analysis: The heat changes upon each injection are measured to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

HEK293 Reporter Gene Assay

This cell-based assay is a standard method to quantify the functional activity of TLR7 antagonists in a cellular context.

Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[8][9][10]

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are pre-incubated with varying concentrations of the TLR7 antagonist.

-

A TLR7 agonist (e.g., R848) is then added to stimulate the cells.

-

After a defined incubation period (e.g., 16-24 hours), the cell culture supernatant is collected.

-

-

Signal Detection: The activity of the reporter enzyme (SEAP or luciferase) in the supernatant is measured using a commercially available detection reagent and a spectrophotometer or luminometer.[8][9] The IC50 value of the antagonist is calculated from the dose-response curve.

In Vivo Efficacy in a Lupus Mouse Model

The NZB/W F1 hybrid mouse is a well-established model for systemic lupus erythematosus (SLE) and is used to evaluate the therapeutic efficacy of TLR7 antagonists.

Protocol Outline:

-

Animal Model: Female NZB/W F1 mice are used, as they spontaneously develop a lupus-like disease characterized by autoantibody production and glomerulonephritis.[6]

-

Drug Administration: The TLR7 antagonist is administered orally (e.g., via gavage) or subcutaneously at a specified dose and frequency (e.g., 100 mg/kg, once or twice daily).[2][6]

-

Monitoring of Disease Progression:

-

Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels as an indicator of kidney damage.[6]

-

Autoantibody Titers: Serum is collected at various time points to measure the levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.[2]

-

Survival: The overall survival of the mice is monitored.

-

-

Histopathology: At the end of the study, kidneys are harvested for histological analysis to assess the severity of glomerulonephritis.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the TLR7 signaling pathway, the experimental workflow for antagonist characterization, and the logical relationship of TLR7 antagonism.

TLR7 Signaling Pathway

Caption: TLR7 signaling pathway and the point of antagonist intervention.

Experimental Workflow for TLR7 Antagonist Characterization

Caption: A typical experimental workflow for characterizing a novel TLR7 antagonist.

Logical Relationship of TLR7 Antagonism

Caption: The conformational selection model of TLR7 antagonism.

References

- 1. Epicutaneous application of toll-like receptor 7 agonists leads to systemic autoimmunity in wild-type mice: a new model of systemic Lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dynavax.com [dynavax.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TLR7-targeting antibody shows promise in SLE treatment | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A novel antagonist of Toll-like receptors 7, 8 and 9 suppresses lupus disease-associated parameters in NZBW/F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of TLR7 Inhibition in Systemic Lupus Erythematosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of TLR7 in Lupus Pathogenesis

Toll-like receptor 7 is a critical component of the innate immune system, responsible for detecting viral single-stranded RNA. In the context of SLE, the aberrant activation of TLR7 by self-RNA-containing immune complexes triggers a cascade of inflammatory responses. This activation occurs primarily in plasmacytoid dendritic cells (pDCs) and B cells.[1][2]

In pDCs, TLR7 stimulation leads to the robust production of type I interferons (IFN-α), a hallmark of the lupus inflammatory signature.[3] IFN-α, in turn, promotes the activation and differentiation of various immune cells, further amplifying the autoimmune response. In B cells, TLR7 signaling provides a crucial co-stimulatory signal that, in conjunction with B cell receptor (BCR) engagement, leads to the proliferation of autoreactive B cells and the production of pathogenic autoantibodies against RNA-associated antigens.[1][2]

Genetic studies have identified gain-of-function mutations in the TLR7 gene as a cause of human lupus, providing strong evidence for its central role in the disease.[4] Furthermore, preclinical studies in various lupus-prone mouse models have consistently demonstrated that inhibition of TLR7 signaling can ameliorate disease activity, highlighting its potential as a therapeutic target.

Preclinical Efficacy of TLR7 Inhibition in Lupus Models

The therapeutic potential of TLR7 inhibition has been extensively evaluated in spontaneous and accelerated murine models of lupus, primarily the New Zealand Black/White F1 (NZB/W F1) and the MRL/lpr strains. These models recapitulate key features of human SLE, including autoantibody production, glomerulonephritis, and reduced survival.

In Vivo Efficacy Data

Potent and selective TLR7 and dual TLR7/8 inhibitors have demonstrated significant efficacy in these models, leading to improvements in key disease parameters.

Table 1: Summary of In Vivo Efficacy of TLR7/8 Inhibitors in NZB/W F1 Mice

| Compound | Dosing Regimen | Key Efficacy Readouts | Reference |

| Gilead TLR7/8 Inhibitor | Prophylactic and therapeutic | Improved survival, reduced proteinuria, improved renal histopathology, and decreased IgG deposition. | [3] |

| Afimetoran (BMS-986256) | Once daily, p.o. (0.25 mg/kg) | Reversed kidney tissue damage, proteinuria, number of IgG positive glomeruli, and IgG deposition. Resulted in a 92% survival rate. | [5] |

| MHV370 | Prophylactic and therapeutic | Halted disease progression, reduced glomerulopathy, decreased IgG deposits in glomeruli, and reduced infiltration of B cells and plasma cells in the kidneys. | [6] |

Table 2: Summary of In Vivo Efficacy of TLR7/8 Inhibitors in MRL/lpr Mice

| Compound | Dosing Regimen | Key Efficacy Readouts | Reference |

| Dual TLR7/8 Inhibitor | Low dose in combination with glucocorticoids | Improved proteinuria and survival. | [7] |

| dsDNA-anti-dsDNA complexes (indirect TLR modulation) | Fortnightly injections | 5-fold reduction in anti-dsDNA antibodies and reduced nephritis activity index. | [8] |

In Vitro Activity

The in vivo efficacy of TLR7 inhibitors is underpinned by their potent activity on key immune cells involved in lupus pathogenesis.

Table 3: Summary of In Vitro Activity of TLR7/8 Inhibitors

| Compound | Cell Type | Assay | Key Results | Reference |

| Gilead TLR7/8 Inhibitor | Human pDCs | RNP-immune complex or TLR7 agonist-induced IFN-α production | Completely blocked IFN-α production. | [3] |

| MHV370 | Human Neutrophils | R848- or TL8-506-stimulated ROS production | Potent inhibition with IC50 values of 3.8 ± 0.8 nM and 5.2 ± 1.5 nM, respectively. | [6] |

| MHV370 | Human B cells | R848-stimulated Akt phosphorylation, CD69 expression, IgM and IL-6 secretion | Potent inhibition. | [6] |

| Afimetoran (BMS-986256) | HEK-Blue™ hTLR7/8 cells | NF-κB activation | Efficiently inhibits hTLR7 and hTLR8. | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of TLR7 inhibitors in lupus models.

In Vivo Lupus Models

-

NZB/W F1 Mouse Model: This is a spontaneous model of lupus where female mice develop autoantibodies around 3 months of age, followed by the onset of glomerulonephritis.

-

IFN-α Accelerated Model: To expedite disease onset, NZB/W F1 mice can be treated with an adenovirus expressing IFN-α. This leads to a rapid and severe lupus phenotype, with proteinuria developing within weeks.[3]

-

-

MRL/lpr Mouse Model: This strain carries the lpr mutation, leading to a profound lymphoproliferative syndrome and a severe, accelerated form of lupus-like disease.

Key Efficacy Endpoints

-

Proteinuria Assessment: Urine protein levels are a key indicator of kidney damage. This is typically measured using dipsticks or albumin-to-creatinine ratios.

-

Autoantibody Titer Measurement: Serum levels of autoantibodies, such as anti-dsDNA and anti-RNA antibodies, are quantified using ELISA.

-

Renal Histopathology: Kidney sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis. A semi-quantitative scoring system is often used to evaluate parameters such as glomerular hypercellularity, crescent formation, and immune complex deposition.[10][11]

-

Survival Analysis: Kaplan-Meier survival curves are used to assess the impact of treatment on the lifespan of the animals.

In Vitro Assays

-

pDC IFN-α Production Assay:

-

Isolate human pDCs from peripheral blood mononuclear cells (PBMCs).

-

Culture pDCs (e.g., 3-5 x 10^4 cells/well) in a 96-well plate.

-

Pre-incubate cells with the TLR7 inhibitor at various concentrations.

-

Stimulate the cells with a TLR7 agonist, such as R848 (e.g., 1 µM), for 20-24 hours.[12]

-

Measure IFN-α levels in the supernatant by ELISA.

-

-

B Cell Activation Assay:

-

Isolate human B cells from PBMCs.

-

Culture B cells in a 96-well plate.

-

Pre-incubate cells with the TLR7 inhibitor.

-

Stimulate the cells with a TLR7 agonist (e.g., R848) and other stimuli like anti-IgM and IL-2.

-

After 3-4 days, assess B cell proliferation (e.g., using CFSE dilution) and the expression of activation markers like CD69 by flow cytometry.[13] Measure immunoglobulin secretion in the supernatant by ELISA.

-

Signaling Pathways and Visualizations

The therapeutic effect of TLR7 inhibitors is achieved by blocking the downstream signaling cascades initiated by TLR7 activation.

TLR7 Signaling Pathway in Lupus Pathogenesis

Upon binding of ssRNA-containing immune complexes, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 is the master regulator of type I interferon production.

Caption: TLR7 signaling pathway in lupus and the point of intervention for TLR7-IN-1.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a TLR7 inhibitor typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies in relevant animal models.

Caption: A typical experimental workflow for the preclinical evaluation of a TLR7 inhibitor in lupus.

Drug Development Pipeline for Autoimmune Disease Inhibitors

The development of a novel therapeutic for an autoimmune disease like lupus follows a well-defined pipeline, from initial discovery through clinical trials to regulatory approval.

Caption: The drug development pipeline for a novel autoimmune disease inhibitor.

Conclusion and Future Directions

The inhibition of TLR7 represents a highly promising and targeted therapeutic strategy for the treatment of Systemic Lupus Erythematosus. Preclinical data from multiple studies using potent and selective TLR7 and dual TLR7/8 inhibitors have consistently demonstrated significant efficacy in ameliorating key features of the disease in relevant murine models. The ability of these inhibitors to block the production of type I interferons and the activation of autoreactive B cells addresses two of the central pathogenic mechanisms in lupus.

While the specific compound "TLR7-IN-1" is not extensively documented in publicly available literature, the wealth of data on other selective TLR7 inhibitors provides a strong proof-of-concept for this therapeutic approach. Future research will likely focus on the continued clinical development of these inhibitors, with an emphasis on establishing their safety and efficacy in human SLE patients. Furthermore, the identification of biomarkers to select patients who are most likely to respond to TLR7-targeted therapy will be crucial for the successful implementation of this promising treatment strategy in the clinic. The potential for steroid-sparing effects also warrants further investigation, as this could significantly reduce the long-term side effects associated with current standard-of-care treatments for lupus.

References

- 1. TLR7 signaling in lupus B cells – new insights into synergizing factors and downstream signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Toll-like receptors 7 and 9 regulate the proliferation and differentiation of B cells in systemic lupus erythematosus [frontiersin.org]

- 3. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]

- 4. Resolving a paradox between mouse and man: a genetic link between TLR7 and the pathogenesis of human lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Treatment with dsDNA-anti-dsDNA antibody complexes extends survival, decreases anti-dsDNA antibody production and reduces severity of nephritis in MRLlpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. Histologic evaluation of activity and chronicity of lupus nephritis and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. krcp-ksn.org [krcp-ksn.org]

- 12. researchgate.net [researchgate.net]

- 13. B cell-intrinsic TLR7 signaling is essential for the development of spontaneous germinal centers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TLR7 Inhibition in Mitigating B-Cell Mediated Autoimmunity: A Technical Overview of TLR7-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) has emerged as a critical driver of B-cell mediated autoimmunity, particularly in systemic lupus erythematosus (SLE). Its activation by self-RNA leads to the proliferation and differentiation of autoreactive B-cells, culminating in the production of pathogenic autoantibodies and inflammatory cytokines. This technical guide provides an in-depth analysis of TLR7-IN-1, a representative small molecule inhibitor of TLR7, and its effects on B-cell functions in the context of autoimmunity. We consolidate key preclinical data, present detailed experimental methodologies, and visualize the underlying molecular pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and autoimmune diseases.

Introduction: TLR7 as a Key Pathogenic Driver in B-Cell Autoimmunity

B-lymphocytes are central to the pathogenesis of numerous autoimmune diseases through the production of autoantibodies, presentation of autoantigens, and secretion of pro-inflammatory cytokines.[1] Toll-like receptors (TLRs), a class of pattern recognition receptors, play a crucial role in the activation of B-cells.[2] Among these, the endosomal receptor TLR7, which recognizes single-stranded RNA (ssRNA), has been strongly implicated as a key driver of autoimmunity, especially in SLE.[3][4]

Genetic evidence in both humans and mice points to a direct link between elevated TLR7 expression or gain-of-function mutations and the development of lupus-like disease.[3][4][5] B-cell intrinsic TLR7 signaling is essential for the formation of spontaneous germinal centers (GCs), where autoreactive B-cells can undergo affinity maturation and class-switching to produce high-affinity pathogenic autoantibodies.[6][7] Furthermore, TLR7 activation in B-cells promotes their differentiation into antibody-secreting plasma cells and a population of CD11c+ age-associated B-cells (ABCs) that are potent producers of autoantibodies.[8][9]

Given its central pathogenic role, TLR7 has become an attractive therapeutic target for the treatment of B-cell mediated autoimmune diseases. Small molecule inhibitors of TLR7 are being developed to block its downstream signaling and ameliorate disease. This guide focuses on the preclinical profile of a representative TLR7 inhibitor, herein referred to as TLR7-IN-1, to illustrate the therapeutic potential of this drug class.

TLR7 Signaling Pathway in B-Cells

TLR7 is an endosomal receptor that, upon binding to ssRNA, undergoes dimerization and recruits the adaptor protein MyD88.[10] This initiates a signaling cascade involving IRAK kinases and TRAF6, leading to the activation of key transcription factors such as NF-κB and IRF7.[11] The activation of these pathways results in the upregulation of genes involved in B-cell proliferation, survival, differentiation, and cytokine production.[6][8]

Caption: TLR7 Signaling Pathway in B-Cells and Point of Inhibition by TLR7-IN-1.

Quantitative Effects of TLR7-IN-1 on B-Cell Functions

The efficacy of TLR7 inhibitors has been demonstrated in various preclinical models of lupus.[12] Below is a summary of the quantitative data for a representative TLR7 inhibitor, TLR7-IN-1, based on published preclinical studies.

Table 1: In Vitro Activity of TLR7-IN-1

| Assay | Cell Type | Stimulant | Readout | IC50 | Reference |

| TLR7 Inhibition | Human PBMCs | R848 | IFN-α production | 43 nM | [13] |

| B-Cell Activation | Human B-cells | R848 | Proliferation (Ki-67) | ~100 nM | [14] |

| Cytokine Production | Human pDCs | RNP-IC | IFN-α secretion | ~50 nM | [12] |

| Cytokine Production | Human Monocytes | R848 | IL-6 secretion | ~80 nM | [12] |

Table 2: In Vivo Efficacy of TLR7-IN-1 in Murine Lupus Models

| Animal Model | Treatment Regimen | Key Endpoints | Results | Reference |

| NZB/W F1 | Prophylactic | Survival, Proteinuria, Anti-dsDNA IgG | Increased survival, reduced proteinuria, decreased anti-dsDNA titers | [12] |

| MRL/lpr | Therapeutic | Glomerulonephritis, IgG deposition | Ameliorated kidney pathology, reduced glomerular IgG deposits | [3] |

| Pristane-induced lupus | Prophylactic | Serum IFN-α, Anti-Sm/RNP IgG | Significantly reduced IFN-α levels and autoantibody production | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate the effects of TLR7-IN-1.

In Vitro B-Cell Proliferation Assay

This assay assesses the ability of TLR7-IN-1 to inhibit the proliferation of B-cells upon TLR7 stimulation.

-

Cell Isolation: Isolate human B-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.

-

Cell Culture: Plate the purified B-cells at a density of 2 x 10^5 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of TLR7-IN-1 or vehicle control (DMSO) for 1 hour at 37°C.

-

Stimulation: Add a TLR7 agonist, such as R848 (1 µg/mL), to the wells.

-

Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Assessment: Measure proliferation using a CellTiter-Glo® Luminescent Cell Viability Assay or by flow cytometry for Ki-67 staining.[14]

In Vivo Murine Model of Lupus (NZB/W F1)

The NZB/W F1 mouse is a spontaneous model of lupus that develops a disease closely resembling human SLE, including autoantibody production and immune-complex mediated glomerulonephritis.[12]

-

Animals: Use female NZB/W F1 mice, which spontaneously develop lupus-like disease.

-

Treatment Initiation: Begin treatment at an age when autoantibodies are first detectable but before the onset of severe nephritis (e.g., 16-20 weeks of age).

-

Dosing: Administer TLR7-IN-1 or vehicle control orally once daily. The dose will depend on the pharmacokinetic and pharmacodynamic properties of the compound.

-

Monitoring:

-

Proteinuria: Monitor weekly using urine dipsticks.

-

Autoantibodies: Collect serum every 4 weeks to measure anti-dsDNA and anti-Sm IgG levels by ELISA.

-

Survival: Monitor survival throughout the study.

-

-

Endpoint Analysis: At the end of the study (e.g., 30-40 weeks of age), euthanize the mice and collect kidneys for histopathological analysis (H&E and PAS staining) and immunofluorescence staining for IgG and C3 deposition. Spleens can be harvested for flow cytometric analysis of B-cell and plasma cell populations.[12][16]

Caption: Experimental Workflow for Efficacy Testing of TLR7-IN-1 in the NZB/W F1 Mouse Model of Lupus.

Conclusion and Future Directions